1-(Phenylsulfonyl)-3-phenyl-3-pyrroline
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Overview
Description
1-(Phenylsulfonyl)-3-phenyl-3-pyrroline is an organic compound that belongs to the class of sulfones It features a pyrroline ring substituted with a phenylsulfonyl group and a phenyl group
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline typically involves the reaction of 1-(phenylsulfonyl)pyrrole with phenylmagnesium bromide under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the pyrroline ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Phenylsulfonyl)-3-phenyl-3-pyrroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyrroline ring. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
1-(Phenylsulfonyl)-3-phenyl-3-pyrroline can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)pyrrole: This compound lacks the additional phenyl group and has different reactivity and applications.
Phenylsulfonylacetophenone: This compound features a ketone group instead of a pyrroline ring, leading to different chemical properties and uses.
Phenylsulfonylbenzene: This simpler compound lacks the heterocyclic ring and is used in different types of reactions.
The uniqueness of this compound lies in its combination of a sulfonyl group with a pyrroline ring and a phenyl group, providing a versatile scaffold for various chemical transformations and applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-phenyl-2,5-dihydropyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-20(19,16-9-5-2-6-10-16)17-12-11-15(13-17)14-7-3-1-4-8-14/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBLZYCFYKJKHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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